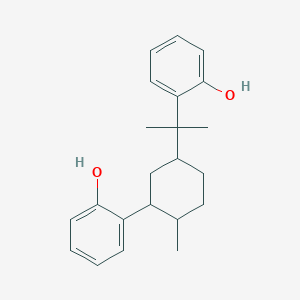
Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two imidazole rings, each substituted with a nitro group and a methyl group, connected through a piperazine core The imidazole rings are further linked to the piperazine core via acetyl groups
Vorbereitungsmethoden
The synthesis of Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- typically involves the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with piperazine in the presence of a base . The reaction conditions generally include:
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the acyl chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Commonly used bases include triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, particularly at the nitro positions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and strong acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial and antiparasitic activities.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Wirkmechanismus
The mechanism of action of Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- is primarily related to its ability to interfere with the DNA synthesis of microorganisms. The nitro groups on the imidazole rings are reduced to reactive intermediates that can form covalent bonds with DNA, leading to strand breakage and inhibition of replication . This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- can be compared with other similar compounds such as metronidazole and tinidazole. These compounds also contain nitroimidazole moieties and exhibit similar antimicrobial activities. Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- is unique due to the presence of the piperazine core, which may confer additional biological activities and improve its pharmacokinetic properties .
Similar compounds include:
Metronidazole: A widely used antimicrobial agent.
Tinidazole: Another nitroimidazole derivative with similar applications.
Ornidazole: Known for its antiparasitic properties.
Eigenschaften
CAS-Nummer |
80348-51-2 |
|---|---|
Molekularformel |
C16H20N8O6 |
Molekulargewicht |
420.38 g/mol |
IUPAC-Name |
2-(2-methyl-5-nitroimidazol-1-yl)-1-[4-[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H20N8O6/c1-11-17-7-13(23(27)28)21(11)9-15(25)19-3-5-20(6-4-19)16(26)10-22-12(2)18-8-14(22)24(29)30/h7-8H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
RJPXSUHQCWRNHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1CC(=O)N2CCN(CC2)C(=O)CN3C(=NC=C3[N+](=O)[O-])C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



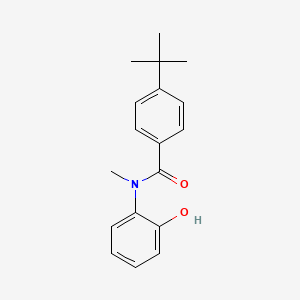
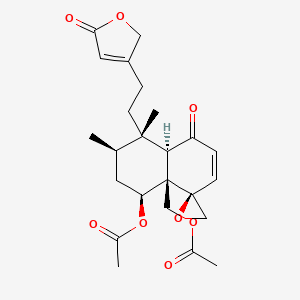
![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)
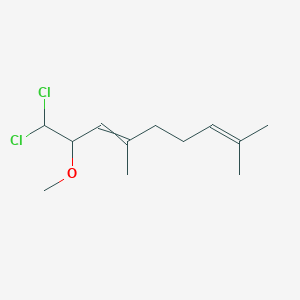


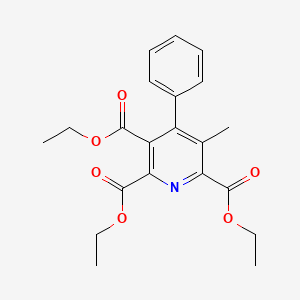

amino}butan-2-one](/img/structure/B14431802.png)

![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)
